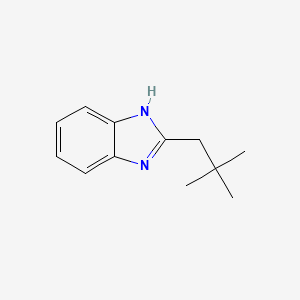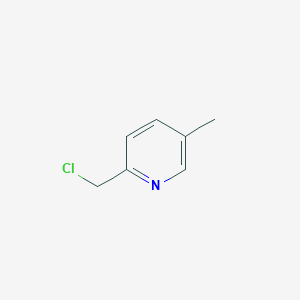
2-(Chloromethyl)-5-methylpyridine
Descripción general
Descripción
Synthesis Analysis
There is a mention of a synthesis involving 2-chloromethyl pyridine in a study . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane. The structure was confirmed by 1H NMR, 13C NMR, MS, and FTIR .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene were recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated .Chemical Reactions Analysis
A study mentions a reaction involving 2-chloromethyl pyridine . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane .Aplicaciones Científicas De Investigación
Synthesis of Fine Chemicals
2-(Chloromethyl)-5-methylpyridine: is a versatile intermediate in the synthesis of fine chemicals. Its chloromethyl group can undergo various reactions, such as nucleophilic substitution, to produce a wide range of derivatives. These derivatives are crucial for the development of flavorings, fragrances, and other specialty chemicals that require precise molecular modifications .
Pharmaceutical Applications
This compound serves as a key intermediate in the pharmaceutical industry. It can be transformed into active pharmaceutical ingredients (APIs) through further chemical reactions. For instance, it can be used to synthesize compounds with potential anticancer properties, as it allows for the introduction of specific functional groups that are significant in drug design .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPKPMEGUYUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343182 | |
| Record name | 2-(chloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methylpyridine | |
CAS RN |
767-01-1 | |
| Record name | 2-(chloromethyl)-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








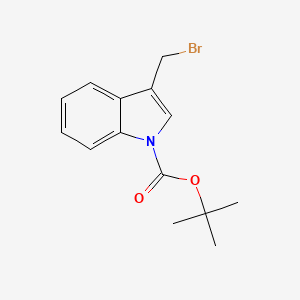
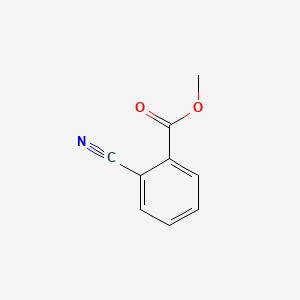
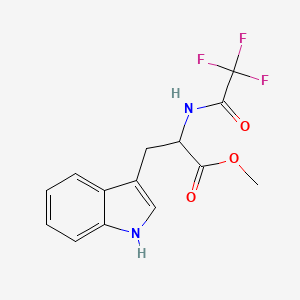

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

